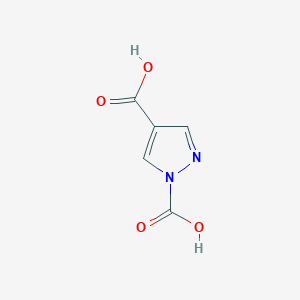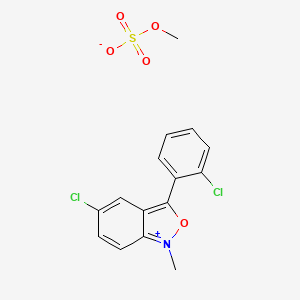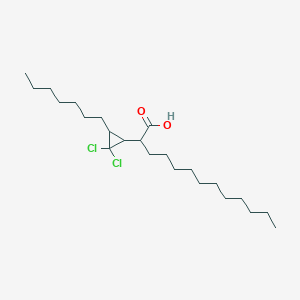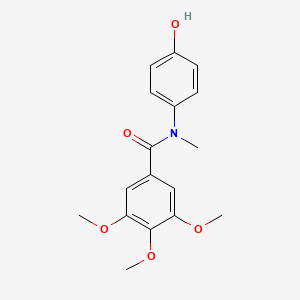
N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple methoxy groups attached to a benzamide core. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide typically involves multiple steps. One common method starts with the nitration of phenol to produce p-nitrophenol, followed by reduction to p-aminophenol. The final step involves the acylation of p-aminophenol with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The choice of solvents and catalysts is crucial to ensure high selectivity and efficiency .
化学反応の分析
Types of Reactions
N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to altered cellular processes. For example, it may inhibit cyclooxygenases, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide:
Uniqueness
N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide is unique due to its combination of hydroxyphenyl and trimethoxybenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
特性
CAS番号 |
97954-47-7 |
|---|---|
分子式 |
C17H19NO5 |
分子量 |
317.34 g/mol |
IUPAC名 |
N-(4-hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C17H19NO5/c1-18(12-5-7-13(19)8-6-12)17(20)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10,19H,1-4H3 |
InChIキー |
IXGDWOPACVZEFP-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


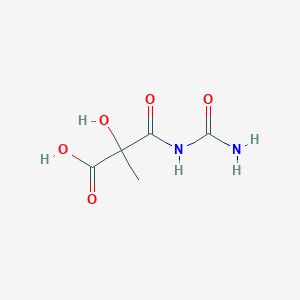
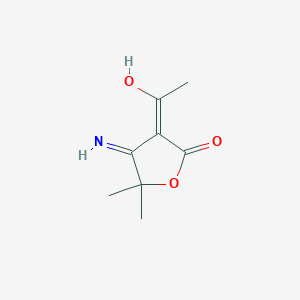
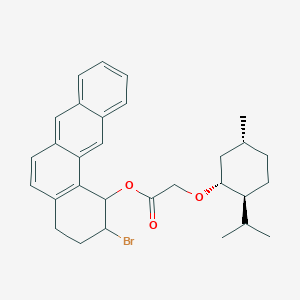
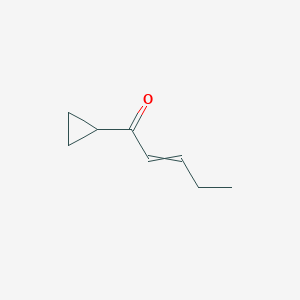
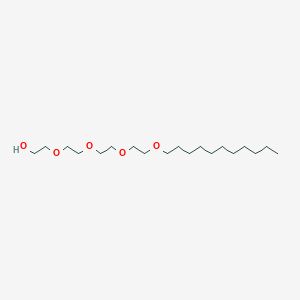
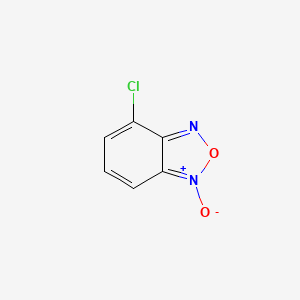
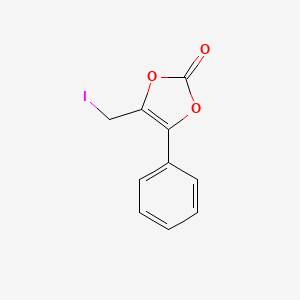
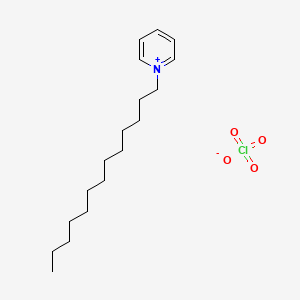
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
